Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate
Description
Properties
IUPAC Name |
ethyl 2-[4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxoquinoxalin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-2-27-19(25)11-16-20(26)23(17-6-4-3-5-15(17)22-16)12-18(24)13-7-9-14(21)10-8-13/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBAPIDHBJBVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , and it features a quinoxaline moiety, which is known for its diverse pharmacological properties. The presence of the 4-bromophenyl group contributes to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
- Molecular Weight : 423.26 g/mol
- Key Functional Groups :
- Bromine substituent
- Quinoline structure
- Ester functionality
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of quinoxaline have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 µM to 156.47 µM against different bacterial strains such as E. coli and S. aureus .
Antitumor Activity
Quinoxaline derivatives are also recognized for their antitumor potential. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
The anti-inflammatory properties of quinoxaline derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions characterized by inflammation. The structure of this compound suggests it could exert similar effects through its interaction with inflammatory mediators .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various quinoxaline derivatives, including those structurally related to this compound. The results indicated that compounds with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values significantly lower than those of standard antibiotics used for comparison .
Investigation of Antitumor Properties
Another investigation focused on the antitumor activity of quinoxaline derivatives in human cancer cell lines. The study found that the presence of a bromine atom in the phenyl ring increased cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure | MIC (µM) | Activity Type |
|---|---|---|---|
| Quinoxaline Derivative A | Structure | 15 | Antimicrobial |
| Quinoxaline Derivative B | Structure | 30 | Antitumor |
| Ethyl 2-{...} | Structure | TBD | TBD |
Table 2: Summary of Research Findings
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-component reaction involving pyrrole derivatives, 4-bromoaniline, and phenyl glyoxylic acid. The resulting structure features a quinoxaline core with various functional groups that contribute to its biological activity. The crystal structure reveals important intramolecular interactions, such as hydrogen bonds that stabilize the molecular conformation, which is crucial for its reactivity and interaction with biological targets .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to inhibit key enzymes involved in cancer cell proliferation, particularly targeting the Epidermal Growth Factor Receptor (EGFR). The compound's structural analogs have shown promising results in inhibiting EGFR and other cancer-related pathways, suggesting that ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate could serve as a lead compound for developing new anticancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting microbial growth. The mechanism of action likely involves interference with bacterial DNA gyrase and other essential cellular processes, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Activity Evaluation
A study investigated the inhibitory effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Screening
Another research effort focused on evaluating the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that the compound could be developed into a novel antimicrobial treatment due to its broad-spectrum activity .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Key Findings |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | Inhibits EGFR; effective against bacterial strains |
| 3-(4-Bromophenyl)quinolinone | - | Anticancer | Similar mechanism targeting EGFR; lower potency |
| Quinoline derivatives | - | Antimicrobial | Effective against specific pathogens; less versatile |
Comparison with Similar Compounds
Structural Analogues with Quinoxaline Cores
(a) Ethyl 4-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetyl]amino}benzoate ()
- Key Differences: The quinoxaline core is partially saturated (tetrahydroquinoxaline) and substituted with methyl groups at positions 6 and 5. The 4-bromophenyl-2-oxoethyl group in the target compound is replaced with a benzoate ester linked via an acetamido group.
- Methyl groups increase steric bulk but may enhance metabolic stability compared to the bromine atom .
(b) Ethyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate ()
- Key Differences :
- Impact :
- The absence of the bromophenyl group reduces molecular weight (MW = 264.26 g/mol vs. ~450 g/mol for the target compound) and lipophilicity (clogP ≈ 1.2 vs. ~3.5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
